molecular formula C14H15NO3S B2791167 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1396795-06-4

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B2791167
CAS No.: 1396795-06-4
M. Wt: 277.34
InChI Key: OGFUSRWSDYFWQM-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a heterocyclic amide derivative combining a furan-2-carboxamide core with a substituted ethyl side chain featuring cyclopropyl, hydroxyl, and thiophen-2-yl groups.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-13(11-3-1-7-18-11)15-9-14(17,10-5-6-10)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFUSRWSDYFWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene/Furan Carboxamide Cores

The compound shares structural homology with N-(2-nitrophenyl)thiophene-2-carboxamide (I) and N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) (Fig. 1). Key differences include:

  • Heterocyclic Ring : The thiophene ring in (I) vs. furan in 2NPFC.
  • Substituent Effects : The nitro group in (I) and 2NPFC vs. cyclopropyl/hydroxy groups in the target compound.
Parameter N-(2-nitrophenyl)thiophene-2-carboxamide (I) N-(2-nitrophenyl)furan-2-carboxamide (2NPFC)
Dihedral angle (aromatic rings) 13.53° (A), 8.50° (B) 9.71°
C–S bond length (Å) 1.723–1.735 Not applicable (furan lacks sulfur)
C–O bond length (Å) Not applicable 1.362–1.367 (furan oxygen)
Bioactivity Genotoxicity in mammalian cells Antibacterial activity

Key Insight : The thiophene ring in (I) enhances sulfur-mediated interactions (e.g., C–H···S), while the furan in 2NPFC facilitates stronger hydrogen bonding via oxygen .

Functional Analogues with Furan-2-carboxamide Derivatives

describes 13 furan-2-carboxamide derivatives with thiourea-modified side chains. These compounds differ in substituents, impacting solubility, stability, and bioactivity:

Compound (from ) Substituent Key Properties
3 Benzylcarbamothioyl High lipophilicity (C-Haliphatic peaks in FT-IR)
4 4-Hydroxyphenylcarbamothioyl Enhanced antioxidant activity (hydroxyl group)
7 Thiazol-2-ylcarbamothioyl Dual heterocyclic system (thiazole + furan) for potential kinase inhibition
11–13 Bis-carbamothioyl derivatives High molecular weight, reduced solubility, but improved thermal stability

Key Insight : Substituents like hydroxyl (Compound 4) or thiazole (Compound 7) significantly enhance bioactivity compared to simple alkyl/aryl groups. The target compound’s cyclopropyl group may similarly modulate metabolic stability by reducing cytochrome P450-mediated oxidation .

Comparison with Thienopyrrolidine Derivatives

lists compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine, which share the thiophene motif but lack the furan-carboxamide core. These compounds exhibit:

  • Enhanced CNS permeability due to lipophilic thiophene-ethyl chains.
  • Lower aqueous solubility compared to the target compound’s hydroxyl group .

Research Findings and Implications

  • Antimicrobial Potential: Thiophene carboxamides (e.g., ’s compound I) show genotoxicity, suggesting caution in therapeutic use, whereas furan derivatives (e.g., 2NPFC) may offer safer alternatives with comparable efficacy .
  • Synthetic Flexibility : The target compound’s cyclopropyl group introduces steric hindrance, which could be exploited to tune receptor binding kinetics, as seen in β-lactam antibiotics () .

Q & A

Q. What are the established synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, and what challenges arise during purification?

The synthesis typically involves:

  • Cyclopropanation : Diazomethane or related reagents to form the cyclopropyl group .
  • Thiophene coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene ring .
  • Amide bond formation : Condensation of the hydroxyethyl intermediate with furan-2-carboxylic acid derivatives under carbodiimide-mediated conditions . Purification challenges : The polar hydroxy and amide groups necessitate advanced techniques like preparative HPLC or column chromatography with gradient elution to isolate the product from byproducts .

Q. How is the compound structurally characterized, and which spectroscopic methods are critical for confirming its identity?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the cyclopropyl, thiophene, and furan moieties (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3400 cm1^{-1} (hydroxyl O-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 319.39) .

Q. What preliminary biological screening models are used to evaluate its activity?

Initial assays focus on:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR strategies include:

  • Substituent modification : Replacing the cyclopropyl group with larger rings (e.g., cyclohexyl) to enhance hydrophobic interactions .
  • Functional group tuning : Introducing electron-withdrawing groups (e.g., -NO2_2) on the thiophene ring to improve enzyme inhibition .
  • Stereochemical analysis : Synthesizing enantiomers to probe chiral center effects on receptor binding . Example SAR Table :
DerivativeThiophene SubstituentIC50_{50} (COX-2, μM)
ParentNone12.3 ± 1.2
Analog A-NO2_25.8 ± 0.7
Analog B-OCH3_318.9 ± 2.1
Data adapted from .

Q. What crystallographic insights reveal the compound’s binding mode to biological targets?

X-ray diffraction studies show:

  • Hydrogen bonding : The hydroxyl group forms a 2.8 Å bond with His37 in COX-2’s active site .
  • π-π stacking : Thiophene and furan rings align with Phe41 and Tyr35, enhancing affinity .
  • Hydrophobic pockets : The cyclopropyl group occupies a lipophilic region near Leu93 .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies may arise from:

  • Assay conditions : Varying pH or co-solvents (e.g., DMSO concentration) altering solubility .
  • Cell line variability : Differences in membrane permeability or metabolic enzyme expression .
  • Stereochemical purity : Unresolved enantiomers in racemic mixtures . Resolution : Use chiral HPLC to isolate enantiomers and retest activity .

Methodological and Mechanistic Insights

Q. Which advanced techniques validate target engagement in cellular models?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KdK_d = 0.8 μM for COX-2) .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in lysates upon compound treatment .
  • Fluorescence Polarization : Competes with labeled probes (e.g., FITC-ATP) in kinase assays .

Q. What in vivo models are suitable for pharmacokinetic (PK) studies?

  • Rodent models : Assess oral bioavailability (%F) and half-life (t1/2t_{1/2}).
  • Key parameters : LogP (calculated 2.1) and aqueous solubility (0.12 mg/mL) guide formulation (e.g., PEG-based vehicles) .
  • Metabolite profiling : LC-MS/MS identifies hydroxylated or glucuronidated metabolites .

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